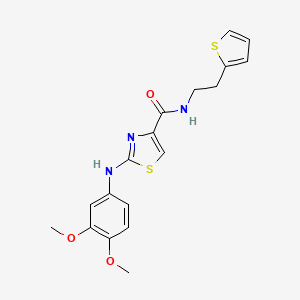
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide, also known as DT-13, is a thiazole-based compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been found to possess a range of biochemical and physiological effects, which have led researchers to investigate its potential applications in various fields.
Wirkmechanismus
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, it has been found to inhibit the activity of the PI3K/Akt and NF-κB signaling pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce inflammation. It has also been found to possess anti-viral properties, inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide in lab experiments is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various diseases. Additionally, its ability to inhibit specific signaling pathways and enzymes makes it a valuable tool for investigating the mechanisms underlying disease development and progression.
One limitation of using 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, further studies are needed to determine its safety and efficacy in humans. Additionally, its complex synthesis process may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods, which would increase its availability for use in lab experiments. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in the treatment of various diseases. Finally, investigations into the mechanisms underlying its anti-cancer, anti-inflammatory, and anti-viral properties may lead to the development of new therapies for these diseases.
Synthesemethoden
The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde and 2-bromoethyl thiophene in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions to yield the final product, 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. These properties have led researchers to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyanilino)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-15-6-5-12(10-16(15)24-2)20-18-21-14(11-26-18)17(22)19-8-7-13-4-3-9-25-13/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKZBCXBONWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


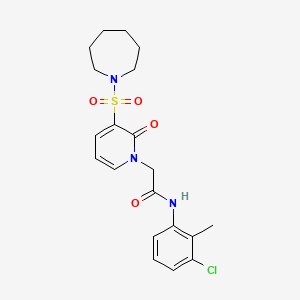

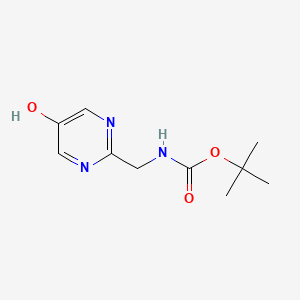
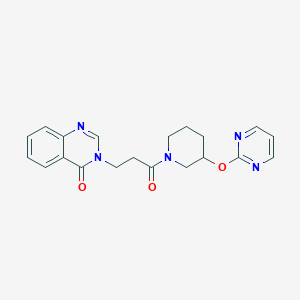
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
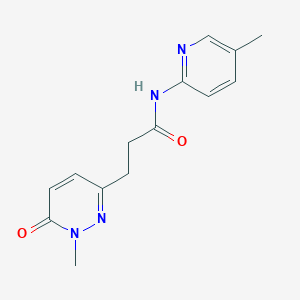
![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

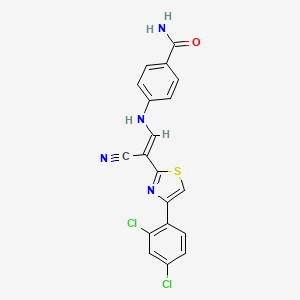
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)